molecular formula C25H30F2N4O4S B2525578 tert-Butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate CAS No. 1079843-60-9

tert-Butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate

Cat. No. B2525578
M. Wt: 520.6
InChI Key: ODPINCLJBXCQIN-UHFFFAOYSA-N
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Description

The compound tert-Butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate is a complex molecule that likely exhibits a range of interesting chemical properties and potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar tert-butyl carbamate compounds and their synthesis, molecular structure, and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves the condensation of carbamimide with aromatic acids in the presence of coupling agents, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . Another approach includes the preparation from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, which yields tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates . These methods highlight the versatility of tert-butyl carbamate chemistry and its utility in constructing complex organic molecules.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is often confirmed by spectroscopic methods and X-ray diffraction studies. For instance, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined using single crystal XRD, revealing its crystallization in the monoclinic system and the presence of weak intermolecular interactions . Similarly, the structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate was characterized, showing a strong interaction between the sulfonyl group and the thiadiazole ring .

Chemical Reactions Analysis

Tert-butyl carbamate compounds can undergo various chemical transformations, making them valuable building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to yield N-(Boc)hydroxylamines . Additionally, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involves acylation, nucleophilic substitution, and reduction steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups typically imparts steric bulk, which can affect the compound's reactivity and solubility. The crystalline properties, such as unit cell parameters and space group, can be determined through X-ray diffraction, as seen in the studies of various tert-butyl carbamate compounds . These properties are crucial for understanding the material's behavior in different environments and potential applications.

Case Studies

While the provided papers do not mention specific case studies involving the exact compound , they do discuss the biological evaluation of related compounds. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited moderate anthelmintic activity and poor antibacterial activity . Another study reported the fungicide and insecticidal activity of N'-tert-butyl-N-(3-methoxylbenzoyl)-N-(4-methyl-1,2,3-thiadiazole-5-formylhydrazine) . These findings suggest that tert-butyl carbamate derivatives have potential as bioactive molecules in pharmaceutical applications.

Scientific Research Applications

Polymer Membranes for Purification

Polymer membranes, including those modified with tert-butyl groups, have been extensively studied for their application in the purification of various substances, including fuel additives like methyl tert-butyl ether (MTBE). These studies focus on the development of highly selective and efficient membrane processes for the separation of organic mixtures, which is crucial for improving fuel performance and reducing emissions of hazardous components (Pulyalina et al., 2020).

Environmental Biodegradation

Research on the biodegradation and fate of ether compounds, such as ethyl tert-butyl ether (ETBE) in soil and groundwater, highlights the potential environmental impact and degradation pathways of related tert-butyl compounds. These studies provide insights into the microbial degradation processes, which are crucial for assessing the environmental behavior of chemical compounds and developing bioremediation strategies (Thornton et al., 2020).

Synthetic and Medicinal Chemistry

Compounds containing tert-butyl, carbamoyl, and thiadiazole groups are significant in synthetic and medicinal chemistry due to their broad spectrum of biological activities. These include antimicrobial, antifungal, and anticancer properties, among others. The synthesis and biological importance of such compounds are continuously explored to develop new pharmaceuticals and therapeutic agents (Rosales-Hernández et al., 2022; Zhao et al., 2020).

Adsorption and Environmental Purification

Studies on the adsorption of methyl tert-butyl ether (MTBE) from the environment using various adsorbents provide critical insights into the removal and purification processes for related tert-butyl compounds. These adsorption studies are essential for addressing water pollution and developing effective environmental purification technologies (Vakili et al., 2017).

properties

IUPAC Name

tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-[methoxy(methyl)carbamoyl]-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F2N4O4S/c1-24(2,3)35-22(32)28-15-9-14-25(17-10-7-6-8-11-17)31(23(33)30(4)34-5)29-21(36-25)19-16-18(26)12-13-20(19)27/h6-8,10-13,16H,9,14-15H2,1-5H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPINCLJBXCQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1(N(N=C(S1)C2=C(C=CC(=C2)F)F)C(=O)N(C)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate

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